N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-4-6-12(7-5-11)16(23)21-17-19-10-13-14(20-17)8-18(2,3)9-15(13)22/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNXPSHVTBVYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide typically involves the condensation of 4-methylbenzoic acid with 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide (Compound 11)
- Structure : Replaces the 4-methylbenzamide group with a sulfonamide linker and a 4-nitrophenyl substituent.
- Properties : Exhibits enhanced hydrogen-bonding capacity due to the sulfonamide and nitro groups, leading to higher solubility in polar solvents compared to the target compound.
- Biological Activity : Demonstrates inhibitory activity against carbonic anhydrase isoforms (Ki = 8–15 nM), attributed to the sulfonamide-zinc interaction in the enzyme active site .
2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
- Structure : Substitutes the benzamide group with a chloroacetamide moiety.
- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity, making it a precursor for nucleophilic substitution reactions.
- Applications : Used in synthesizing thioether or amine derivatives for drug discovery pipelines .
Chromene and Chromene-Carbonitrile Derivatives
2-Amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure: Incorporates a chromene ring fused to the tetrahydroquinazolinone system, with cyano and aryl substituents.
- Physical Properties : Melting point 224–230°C; exhibits blue fluorescence under UV light due to extended conjugation.
- Applications : Serves as a fluorescent probe in material science and catalysis .
Ethyl (E)-N-(3-Cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl)formimidate
Fe3O4@SiO2@KCC-1@MPTMS@CuII Nanocomposite-Catalyzed Derivatives
Potassium (7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
- Reactivity : Acts as a nucleophile in SNAr reactions due to the sulfanide group.
- Industrial Use : Priced at €1,037/g, reflecting its role in high-value pharmaceutical intermediates .
Comparative Data Table
Key Research Findings
- Biological Activity : Sulfonamide derivatives (e.g., Compound 11) outperform benzamide analogues in enzyme inhibition due to stronger zinc coordination .
- Synthetic Efficiency: Microwave and nanocatalyst-based methods reduce reaction times by 50–70% compared to conventional heating .
- Material Properties : Chromene derivatives exhibit fluorescence and thermal stability (>300°C), making them suitable for optoelectronic applications .
Biological Activity
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and findings from various studies.
Molecular Structure
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The specific synthetic route can vary based on the desired purity and yield.
Research indicates that compounds containing the tetrahydroquinazoline moiety exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The activity is often attributed to their ability to interact with various biological targets such as enzymes and receptors.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 9.8 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6 levels significantly:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 80 | 90 |
This suggests a potential for therapeutic use in conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls after treatment with the compound over four weeks.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The treated group showed a marked decrease in paw swelling and histological evidence of reduced synovial inflammation.
Q & A
Q. What strategies improve multi-step synthesis efficiency?
- Flow chemistry : Scale up key steps (e.g., cyclization) with continuous reactors to reduce batch variability .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
